molecular formula C11H8N2O5 B14938501 N-(2-hydroxyphenyl)-5-nitrofuran-2-carboxamide

N-(2-hydroxyphenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B14938501
M. Wt: 248.19 g/mol
InChI Key: OTRRIVGGYCGGQO-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-5-nitrofuran-2-carboxamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a nitrofuran ring, which is known for its biological activity, and a hydroxyphenyl group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 2-hydroxyaniline with 5-nitrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran ring can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(2-hydroxyphenyl)-5-nitrofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The nitrofuran ring can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in microbial cells. This oxidative stress can damage cellular components, ultimately leading to cell death. Additionally, the hydroxyphenyl group can interact with enzymes and proteins, modulating their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-5-nitrophenyl)acetamide
  • N-(2-hydroxy-3-nitrophenyl)acetamide
  • N-(2-hydroxy-5-nitrosophenyl)acetamide

Uniqueness

N-(2-hydroxyphenyl)-5-nitrofuran-2-carboxamide is unique due to the presence of both the nitrofuran ring and the hydroxyphenyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial properties and a broader spectrum of activity due to the synergistic effects of its functional groups.

Properties

Molecular Formula

C11H8N2O5

Molecular Weight

248.19 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C11H8N2O5/c14-8-4-2-1-3-7(8)12-11(15)9-5-6-10(18-9)13(16)17/h1-6,14H,(H,12,15)

InChI Key

OTRRIVGGYCGGQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])O

Origin of Product

United States

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